molecular formula C20H29NO B029671 Retinamide CAS No. 20638-84-0

Retinamide

Numéro de catalogue B029671
Numéro CAS: 20638-84-0
Poids moléculaire: 299.4 g/mol
Clé InChI: NUXWXMZVAHSICO-YCNIQYBTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Retinamide, also known as Fenretinide, is a synthetic retinoid used as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer . It is also effective as an antineoplastic agent .


Synthesis Analysis

The synthesis of Retinamide involves a series of enzymatic steps. Retinol is metabolized through the oxidizing action of retinaldehyde (RDH) to retinal, and by retinaldehyde dehydrogenase (RALDH), to retinoic acid .


Molecular Structure Analysis

Retinamide has a molecular formula of C20H29NO . Its structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .


Chemical Reactions Analysis

Retinamide is produced from all-trans-retinol in two oxidative steps: First, retinol is oxidized to retinaldehyde, and then retinaldehyde is oxidized to retinoic acid . The oxidation of retinol to retinaldehyde is a reversible and a rate-limiting step in the pathway of retinoic acid biosynthesis, whereas the oxidation of retinaldehyde is irreversible and occurs at a higher rate than the oxidation of retinol .


Physical And Chemical Properties Analysis

Retinamide has a molecular weight of 299.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 5 .

Applications De Recherche Scientifique

Chemoprevention

Field

This application falls under the field of Oncology .

Application Summary

Retinoids, including Retinamide, have been evaluated as chemoprevention agents . They regulate the growth and differentiation of a wide variety of cell types and play a crucial role in the physiology of vision and as morphogenic agents during embryonic development .

Methods of Application

Retinoids exert most of their effects by binding to specific receptors and modulating gene expression . The development of new active retinoids and the identification of two distinct families of retinoid receptors has led to an increased understanding of the cellular effects of activation of these receptors .

Results or Outcomes

The efficacy of pharmacological doses of retinoids as chemopreventive agents has been demonstrated in experimental models of carcinogenesis for numerous animal tumors .

Cancer Differentiation Therapy

Field

This application is also in the field of Oncology .

Application Summary

Retinoids have been well established anticancer treatments due to their ability to regulate cell growth and induce cell differentiation and apoptosis . Many studies have reported the promising role of retinoids in attaining better outcomes for adult or pediatric patients suffering from several types of cancer, especially acute myeloid leukemia and neuroblastoma .

Methods of Application

Retinoids control cell differentiation, growth, and apoptosis at the cellular level . They have critical functions in many aspects of human biology .

Results or Outcomes

Despite some limitations such as retinoid toxicity and intrinsic or acquired resistance observed in many patients, retinoids have shown promise in the management of cancer differentiation therapy .

Growth Inhibition

Field

This application is related to Cell Biology .

Application Summary

Some retinamides, especially N - (2-carboxyphenyl)retinamide (2CPR), exhibited better growth inhibitory effects than 4HPR in some of the cell lines .

Methods of Application

The application involves the use of 2CPR, a type of retinamide, in inhibiting the growth of certain cell lines .

Results or Outcomes

2CPR exerted potent growth inhibitory effects in 5 of 10 head and neck cancer cell lines and in 1 of 10 lung cancer cell lines .

Retinoid Resistance and Sensitivity

Field

This application is related to Oncology .

Application Summary

Retinoids, including Retinamide, have been well established anticancer treatments due to their ability to regulate cell growth and induce cell differentiation and apoptosis . However, retinoid toxicity and intrinsic or acquired resistance have been observed in many patients . Therefore, the identification of molecular markers that predict the therapeutic response to retinoid treatment is undoubtedly important for retinoid use in clinical practice .

Results or Outcomes

Neuroblastoma Treatment

Application Summary

Additional studies have indicated that 13- cis -RA is beneficial in high-risk neuroblastoma (NBL) treatment after bone marrow transplantation, suggesting that retinoids may play an adjuvant therapeutic role in the management of minimal residual disease .

Orientations Futures

Retinoids have been investigated extensively for their use in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .

Propriétés

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXWXMZVAHSICO-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318373
Record name Retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retinamide

CAS RN

20638-84-0
Record name Retinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20638-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retinamide
Reactant of Route 2
Retinamide
Reactant of Route 3
Retinamide
Reactant of Route 4
Retinamide
Reactant of Route 5
Retinamide
Reactant of Route 6
Reactant of Route 6
Retinamide

Citations

For This Compound
8,020
Citations
RC Moon, HJ Thompson, PJ Becci, CJ Grubbs… - Cancer research, 1979 - AACR
The synthesis of a new retinoid, N-(4-hydroxyphenyl)-all-trans-retinamide, which has useful biological properties, is described. This retinoid was more potent than retinyl acetate in …
Number of citations: 528 aacrjournals.org
F Formelli, AB Barua, JA Olson - The FASEB Journal, 1996 - Wiley Online Library
N‐(4‐Hydroxyphenyl) retinamide (4HPR) and retinoyl beta‐glucuronide (RAG) are two derivatives of all‐trans retinoic acid (RA) that show properties both similar to as well as different …
Number of citations: 148 faseb.onlinelibrary.wiley.com
N Takahashi - Biological and Pharmaceutical Bulletin, 2000 - jstage.jst.go.jp
Fenretinide, N-(4-Hydroxyphenyl) retinamide (4-HPR), is a cencer chemopreventive and antiproliferative agent whose mechanism of action is unknown. 4-HPR is a potent inducer of …
Number of citations: 29 www.jstage.jst.go.jp
D Delia, A Aiello, L Lombardi, PG Pelicci, F Grignani… - Cancer Research, 1993 - AACR
N-(4-Hydroxyphenyl)retinamide (HPR) is a synthethic retinoid of particular clinical interest in cancer chemoprevention. We have examined the in vitro effects of HPR on lymphoid and …
Number of citations: 330 aacrjournals.org
EM Schaffer, SJ Ritter, JE Smith - The Journal of nutrition, 1993 - academic.oup.com
The chemopreventive retinoid N-(4-hydroxyphenyl)retinamide (HPR) depresses serum retinol and retinol-binding protein (RBP) concentrations. To study long-term effects of HPR on …
Number of citations: 60 academic.oup.com
M Carocci, SM Hinshaw, MA Rodgers… - Antimicrobial agents …, 2015 - Am Soc Microbiol
Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen and the cause of dengue fever. The increasing prevalence of DENV worldwide heightens the …
Number of citations: 58 journals.asm.org
AM Simeone, S Ekmekcioglu, LD Broemeling… - Molecular cancer …, 2002 - AACR
N-(4-Hydroxyphenyl)retinamide (4-HPR) induces apoptosis in breast cancer cells; however, the molecular basis by which 4-HPR induces apoptosis is not well understood. In breast …
Number of citations: 95 aacrjournals.org
N Oridate, S Suzuki, M Higuchi… - JNCI: Journal of the …, 1997 - academic.oup.com
Background: The inhibitory effects of N-(4-Hydroxyphenyl)retinamide (4HPR) on tumorigenesis and tumor growth may result from its ability to induce apoptosis (programmed cell death). …
Number of citations: 264 academic.oup.com
SY Sun, W Li, P Yue, SM Lippman, WK Hong, R Lotan - Cancer Research, 1999 - AACR
The induction of apoptosis by the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been documented in vitro in various cancer types. A role for reactive oxygen species (…
Number of citations: 178 aacrjournals.org
H Wang, BJ Maurer, YY Liu, E Wang, JC Allegood… - Molecular cancer …, 2008 - AACR
Fenretinide [N-(4-hydroxyphenyl)retinamide (4-HPR)] is cytotoxic in many cancer cell types. Studies have shown that elevation of ceramide species plays a role in 4-HPR cytotoxicity. To …
Number of citations: 118 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.